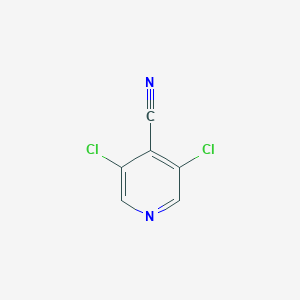

3,5-Dichloro-4-pyridinecarbonitrile

Description

Significance and Role in Contemporary Organic Chemistry

The significance of 3,5-dichloro-4-pyridinecarbonitrile in modern organic synthesis stems from the reactivity of its constituent functional groups. The electron-withdrawing nature of the chlorine atoms and the nitrile group makes the pyridine (B92270) ring susceptible to nucleophilic substitution reactions. This allows for the strategic introduction of various functionalities, paving the way for the creation of diverse molecular architectures. The nitrile group itself can be transformed into other valuable functional groups, such as amines, carboxylic acids, and amides, further expanding its synthetic utility.

Overview of Historical and Current Research Trajectories

Historically, research involving chlorinated pyridines has been a cornerstone of heterocyclic chemistry. The introduction of a cyano group at the 4-position, leading to this compound, opened new avenues for exploration. Early research likely focused on fundamental reaction chemistry, exploring the scope and limitations of nucleophilic substitution and reduction reactions.

Current research trajectories have shifted towards the application of this compound as a key intermediate in the synthesis of functional materials and biologically active compounds. Researchers are actively investigating its use in the development of pharmaceuticals, agrochemicals, and novel organic materials. The compound's ability to serve as a scaffold for creating molecules with specific electronic and steric properties makes it a valuable tool in medicinal chemistry and materials science. For instance, cyanopyridine derivatives have been explored as potential Pim-1 kinase inhibitors for cancer therapy. nih.govacs.org

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H2Cl2N2 | sigmaaldrich.comcalpaclab.com |

| Molecular Weight | 173.00 g/mol | sigmaaldrich.comcalpaclab.com |

| CAS Number | 153463-65-1 | sigmaaldrich.comcalpaclab.com |

| Melting Point | 115-119 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Interactive Data Table: Physicochemical Properties

Synthesis and Reactions

The synthesis of cyanopyridines can be achieved through various methods, including the dehydration of nicotinamide (B372718) with a dehydrating agent like phosphorus pentoxide. chemicalbook.com Another common approach involves the reaction of a corresponding pyridine derivative with a cyanide source. The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the chlorine atoms are displaced by a variety of nucleophiles. This allows for the introduction of different substituents onto the pyridine ring, leading to a diverse range of derivatives.

For example, the reaction of similar perfluorinated heteroaromatic compounds like 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile (B163233) with nucleophiles such as anilines or dicarbonyl systems leads to the formation of more complex heterocyclic structures. scientificlabs.co.uk These types of reactions highlight the potential of this compound to act as a precursor for fused ring systems.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHBRCUFWMUBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456526 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153463-65-1 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,5 Dichloro 4 Pyridinecarbonitrile

Precursor Synthesis and Starting Materials

The foundation of any successful synthesis lies in the efficient preparation of its precursors. For 3,5-dichloro-4-pyridinecarbonitrile, key starting materials include 3,5-dichloropyridine (B137275) and compounds related to tetrachloro-4-cyanopyridine.

Synthesis from 3,5-Dichloropyridine

A primary route to this compound involves the use of 3,5-dichloropyridine as a starting material. The synthesis of 3,5-dichloropyridine itself can be achieved through the reduction of more highly chlorinated pyridines. For instance, reacting a trichloropyridine, tetrachloropyridine, or pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound at temperatures between 50-120°C can yield 3,5-dichloropyridine. epo.org One specific example involves heating a mixture of 2,3,4,5,6-pentachloropyridine, 3,5-dichloropyridine, zinc metal, and acetic acid in water. epo.orggoogle.com Another approach starts with the reaction of acrylonitrile (B1666552) and anhydrous chloral (B1216628) in the presence of copper(I) chloride to form 2,3,5-trichloropyridine, which is then reacted with zinc metal and an acidic compound to produce 3,5-dichloropyridine. epo.orggoogle.com

Relationship to Tetrachloro-4-cyanopyridine and its Synthesis

Tetrachloro-4-cyanopyridine serves as a significant precursor in the synthesis of various substituted pyridine (B92270) derivatives and is chemically related to this compound through substitution reactions. Reactions of tetrachloro-4-cyanopyridine with nucleophiles, such as aniline, benzylamine, and hydrazine, typically result in substitution at the 2- or 6-position. psu.edu

The synthesis of tetrachloro-4-cyanopyridine itself can be achieved through various methods. While specific direct synthesis routes for tetrachloro-4-cyanopyridine were not detailed in the provided search results, the synthesis of related cyanopyridines, such as 4-cyanopyridine (B195900), involves the ammoxidation of 4-methylpyridine (B42270). This process includes vaporizing 4-methylpyridine and ammonia, mixing them with air, and passing the mixture over a catalyst at elevated temperatures. chemicalbook.comgoogle.com This general principle of ammoxidation of a substituted pyridine could be conceptually applied to the synthesis of chlorinated cyanopyridines.

Classical and Modern Synthetic Approaches

The construction of the this compound molecule can be accomplished through both traditional multi-step sequences and more contemporary one-pot methodologies.

Multi-step Synthesis Routes

Traditional approaches to synthesizing complex molecules like this compound often involve a sequence of distinct chemical transformations. For instance, a plausible multi-step route could begin with the synthesis of a suitable precursor like 3,5-dichloropyridine, as described previously. epo.orggoogle.com This would be followed by a separate cyanating step to introduce the nitrile group at the 4-position. While a specific multi-step synthesis for this compound was not explicitly found, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) through a three-step sequence involving N-oxidation, C2-amide formation, and a C4 SNAr reaction highlights a common strategy in heterocyclic chemistry that could be adapted. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. This involves using less hazardous substances, employing renewable feedstocks, and designing energy-efficient processes. unibo.itosti.gov In the context of pyridine synthesis, several green approaches have been explored.

Microwave-assisted synthesis has emerged as a green chemistry tool, offering advantages such as shorter reaction times, higher yields, and purer products. nih.govacs.org For example, the synthesis of 3-cyanopyridine (B1664610) derivatives has been efficiently carried out using microwave irradiation in a one-pot, four-component reaction. nih.govacs.org

Another key aspect of green chemistry is the use of environmentally benign solvents, with water being the most desirable alternative to volatile organic solvents. rsc.org The Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines has been successfully adapted to an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a pH-controlled agent. rsc.org This catalyst-free, multi-component reaction in water represents a significant advancement in the green synthesis of pyridine derivatives. rsc.org These green methodologies, while not specific to this compound, provide a framework for developing more sustainable synthetic routes for this and other important chemical compounds.

Metal-Free and Solvent-Free Reaction Conditions

The development of metal-free and solvent-free reactions is a significant goal in green chemistry, aiming to reduce environmental impact and simplify purification processes. For the synthesis of pyridinecarbonitriles, metal-free approaches often rely on the inherent reactivity of the starting materials under specific conditions.

While a specific metal-free and solvent-free synthesis for this compound is not prominently detailed in the literature, general methods for the synthesis of substituted pyridines under such conditions have been developed. These often involve the condensation of aldehydes and an ammonium salt, such as ammonium acetate, in the absence of a metal catalyst and solvent, utilizing air as the oxidant. This approach involves direct C-H bond functionalization and the formation of C-C and C-N bonds.

Another relevant metal-free strategy is the synthesis of nicotinonitrile (3-cyanopyridine) from nicotinamide (B372718) and phosphorus pentoxide. This reaction proceeds by heating the mixture under reduced pressure, demonstrating a solvent-free dehydration approach. chemicalbook.com Although applied to a different isomer, the principle of dehydrating an amide to a nitrile is a fundamental transformation that could theoretically be adapted to a suitably substituted precursor for this compound.

Visible-Light-Promoted Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. These reactions utilize a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive intermediates.

Specific visible-light-promoted synthesis of this compound is not extensively documented. However, related transformations have been reported. For instance, a visible-light-induced, photocatalyst-free acylative pyridylation of styrenes with 4-cyanopyridines has been described. nih.gov This reaction proceeds under mild conditions and can even be performed under sunlight. nih.gov In this process, a 4-acyl-1,4-dihydropyridine acts as both a photoreductant and a radical precursor. nih.gov

Furthermore, the synthesis of bipyridines from 3-cyano-1,4-dihydropyridines has been achieved using visible light without the need for transition metals or oxidants. frontiersin.orgnih.gov This highlights the potential of visible light to mediate C-C bond formation in pyridine derivatives. The application of such a strategy to a suitably functionalized precursor could theoretically lead to the desired this compound.

Catalytic Synthesis

Catalytic methods offer efficient and selective routes to complex molecules. For the synthesis and functionalization of pyridine derivatives, transition metal catalysis and photoredox catalysis are particularly prominent.

Transition Metal Catalysis in C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct introduction of new functional groups onto a molecular scaffold. While a specific application of this strategy for the direct synthesis of this compound from 3,5-dichloropyridine is not readily found in the literature, the general principles are well-established for pyridine rings.

Palladium-catalyzed reactions are the most developed for the C-H functionalization of heterocyclic compounds. These reactions can proceed through various mechanisms, including electrophilic aromatic substitution, C-H activation, cross-coupling, and Heck-type arylation. The regioselectivity of these reactions is often a challenge but can be controlled through the use of directing groups.

For instance, the synthesis of an isomer, 3,6-dichloro-2-cyanopyridine, has been achieved by the reduction of 3,4,5,6-tetrachlorocyanopyridine using zinc dust in dimethylformamide, a reaction that can be considered within the broader context of metal-mediated transformations. google.com

Photoredox Catalysis and 4CzIPN-mediated functionalizations

Photoredox catalysis, often employing iridium or ruthenium complexes, has revolutionized organic synthesis by providing access to novel reaction pathways under mild conditions. These catalysts can absorb visible light to reach an excited state, becoming potent single-electron oxidants or reductants.

The application of photoredox catalysis to the synthesis of pyridinecarbonitriles has been demonstrated. For example, the MacMillan group has developed numerous photoredox-mediated reactions that could be conceptually applied to the synthesis of complex pyridine derivatives. grantome.com These methods often involve the generation of radical intermediates that can participate in a variety of bond-forming reactions.

A prominent organic photocatalyst that has gained significant attention is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN). This metal-free photocatalyst is effective in a wide range of transformations. While a direct synthesis of this compound using 4CzIPN has not been reported, the principles of its reactivity suggest potential applicability. 4CzIPN can be used to generate reactive intermediates from suitable precursors, which could then be incorporated into a pyridine ring.

The following table provides a summary of the discussed synthetic strategies and their relevance to the synthesis of this compound.

| Synthetic Strategy | Key Features | Relevance to this compound | Data Table |

| Metal-Free & Solvent-Free | Reduces waste, simplifies purification. | General methods for pyridine synthesis exist; direct application to the target compound is not well-documented. | Not Available |

| Visible-Light-Promoted | Mild reaction conditions, uses light as an energy source. | Related transformations on cyanopyridines are known; a specific protocol for the target is lacking. | Not Available |

| Transition Metal Catalysis | Efficient and selective C-H functionalization. | General methods for pyridine functionalization are established; a specific route to the target is not readily available. | Not Available |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | General principles and catalysts like 4CzIPN are available; direct synthesis of the target is not reported. | Not Available |

Derivatization and Functionalization Strategies

Selective Functionalization of Pyridine (B92270) Rings

The functionalization of the pyridine ring in 3,5-dichloro-4-pyridinecarbonitrile can be achieved through several methods, including the direct activation of carbon-hydrogen (C-H) bonds and selective halogenation reactions. These strategies are crucial for introducing new substituents and modulating the electronic properties of the molecule.

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. While specific studies on the C-H functionalization of this compound are not extensively documented in the reviewed literature, the reactivity of related dichloropyridine derivatives provides insights into potential strategies. For instance, radical-mediated C-H functionalization has been successfully applied to 3,6-dichloropyridazine, a related diazine, to introduce alkoxy groups. This suggests that similar radical-based approaches could potentially be employed to functionalize the C-2 and C-6 positions of the this compound ring.

The selective introduction of halogen atoms, particularly fluorine, can significantly impact the biological activity and physicochemical properties of a molecule. While direct selective fluorination of this compound has not been explicitly detailed, general methods for the fluorination of pyridine rings exist. Electrophilic fluorinating agents, such as Selectfluor, are commonly used for the direct fluorination of C-H bonds in various aromatic compounds. baranlab.org The regioselectivity of such reactions on this compound would be influenced by the electronic effects of the existing substituents.

Furthermore, the chlorine atoms at the 3 and 5 positions can be substituted in nucleophilic aromatic substitution (SNAr) reactions, which could be considered a form of functionalization. The reactivity of these positions towards nucleophiles can be exploited to introduce a variety of substituents. researchgate.net The regioselectivity of such substitutions on polyhalogenated heterocycles can sometimes be predicted based on the electronic properties of the ring, with the most electron-deficient carbon being the preferred site of attack. baranlab.org

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Nucleophilicity Studies and Prediction of New Molecules

Computational chemistry serves as a powerful tool for predicting the reactivity of molecules like 3,5-dichloro-4-pyridinecarbonitrile, which possesses multiple electrophilic sites susceptible to nucleophilic attack. While specific computational nucleophilicity studies on this exact molecule are not extensively detailed in the available literature, experimental work highlights its complex reactivity, which computational models aim to predict.

The compound this compound is a multisite substrate for carbon nucleophiles. cnr.it Experimental studies have shown that its reaction with organometallic reagents, such as lithium or magnesium compounds, can lead to various products depending on the reaction conditions. These outcomes include:

Substitution of the cyano group with an alkyl or phenyl group.

Alkylation at the 2-position, accompanied by the removal of the chlorine atom at the 5-position.

Formation of methyl or phenyl dichloropyridyl imines. cnr.it

Furthermore, the resulting 4-alkyl-3,5-dichloropyridines can be subjected to a second alkylation at the 2-position. cnr.it The 3,5-dichloro-4-pyridyl residue has also been identified as a good leaving group, capable of forming the 3,5-dichloropyridine (B137275) anion from either the parent nitrile or 3,5-dichloro-4-pyridinecarboxaldehyde. cnr.it

Theoretical studies, such as the calculation of electrostatic potential maps and Fukui functions, are instrumental in predicting these sites of reactivity. By modeling the distribution of electron density and identifying the atoms most susceptible to nucleophilic or electrophilic attack, researchers can forecast the outcomes of such reactions and guide the synthesis of new, targeted molecules.

Mechanistic Investigations using DFT

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms at the atomic level. For cyanopyridine systems, DFT calculations provide detailed energy profiles of reaction pathways, allowing for the characterization of transition states and intermediates.

In a study on the synthesis of C-4 substituted pyridine (B92270) derivatives using 4-cyanopyridine (B195900), DFT investigations were crucial in elucidating the reaction mechanism. The study revealed that a pyridine-boryl radical, generated in situ from 4-cyanopyridine and bis(pinacolato)diboron, could act as a bifunctional reagent. acs.org This radical intermediate was shown to participate in a novel radical addition/C-C coupling mechanism with α,β-unsaturated ketones. acs.org DFT calculations helped to map the potential energy surface of this transformation, providing supportive evidence for the proposed radical-based pathway, which was further substantiated by controlled experiments. acs.org

Similarly, DFT calculations have been performed on cyanopyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring to determine their molecular geometries, electronic properties, and chemical reactivity. nih.gov Such studies are foundational for understanding the stability and potential transformations of these molecules.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy in the DFT calculation. |

| Basis Set | 6-31G(d,p) or higher | To describe the atomic orbitals used in the molecular orbital calculation. acs.org |

| Solvation Model | PCM/SMD | To simulate the effect of a solvent on the molecule's properties. |

| Frequency Calculation | Performed | To confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates, such as derivatives of this compound, might interact with a biological target, typically a protein. The cyanopyridine scaffold has been explored as a promising candidate for developing kinase inhibitors and other therapeutic agents. nih.gov

Ligand-Protein Orientation Prediction

Molecular docking simulations are essential for predicting how a ligand, such as a cyanopyridine derivative, orients itself within the active site of a target protein. This predictive capability is crucial for structure-based drug design.

In a study focusing on novel cyanopyridine-based 1,3,4-oxadiazole derivatives, molecular docking was used to investigate their potential as anticancer agents by targeting human topoisomerase-IIβ. nih.gov The simulations predicted that all the synthesized compounds exhibited excellent binding affinity within the enzyme's active site. nih.gov The specific orientations and conformations adopted by the ligands within the binding pocket provide a rationale for their observed biological activity and guide the design of next-generation inhibitors with improved potency and selectivity.

Understanding Molecular Binding Modes

Beyond predicting orientation, molecular docking provides a detailed understanding of the binding modes, including the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For the cyanopyridine-based 1,3,4-oxadiazole derivatives targeting topoisomerase-IIβ, docking studies revealed binding energies ranging from -7.33 to -8.28 kcal/mol, indicating strong and stable binding. nih.gov Analysis of the docked poses allows researchers to identify key amino acid residues in the protein's active site that are critical for binding. This information is invaluable for explaining structure-activity relationships, where small changes in the ligand's structure can lead to significant differences in binding affinity and biological effect. nih.govnih.gov For instance, the placement of substituents on the cyanopyridine ring can be optimized to maximize favorable interactions with the protein target, leading to more effective inhibitors. nih.gov

Applications in Advanced Materials and Specialized Reagents

Role as a Key Reagent in Organic Synthesis

3,5-Dichloro-4-pyridinecarbonitrile is recognized as a multisite substrate, meaning it possesses multiple reactive centers that can be targeted by various reagents. This characteristic allows for controlled, stepwise modifications of the pyridine (B92270) core. Its reactivity, particularly towards carbon-based nucleophiles like lithium or magnesium organometallic reagents, has been a subject of study. cnr.it The electron-withdrawing nature of the nitrile group and the chlorine atoms activates the pyridine ring for nucleophilic attack, making it a valuable starting material for a range of chemical transformations. cnr.itstackexchange.com

The general principle of nucleophilic aromatic substitution on pyridine favors reaction at the positions ortho and para (positions 2, 6, and 4) to the nitrogen atom. stackexchange.com Attack at these positions results in a more stable anionic intermediate because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com In this compound, the C4 position is blocked by the nitrile group, and the C3 and C5 positions bear chlorine atoms, directing reactions to other available sites.

The structure of this compound makes it an ideal precursor for producing trifunctionalized pyridines. Starting with two chloro substituents, chemists can introduce a third functional group with high selectivity. Research has demonstrated that by carefully selecting the reaction conditions and the organometallic reagent (lithium or magnesium-based), specific transformations can be achieved. cnr.it

These reactions include the substitution of the cyano group at the C4 position with an alkyl or phenyl group, or alkylation at the C2 position. cnr.it This selectivity allows for the creation of a diverse library of pyridine compounds with three distinct points of functionality, which are valuable intermediates in the development of new materials and biologically active molecules.

Table 1: Reactivity of this compound with Organometallic Reagents

| Reagent Type | Reaction Site | Transformation |

|---|---|---|

| Organolithium Reagents | C4-position | Substitution of the cyano group with an alkyl or phenyl group. cnr.it |

In addition to creating carbon-carbon bonds, this compound serves as a key starting material for the synthesis of aminomethylpyridines. cnr.it These molecules contain a -CH₂NH₂ group, which is a common feature in many biologically active compounds. The synthesis is achieved by the chemical reduction of the nitrile (-C≡N) group. This transformation highlights the utility of the compound in providing access to different classes of functionalized pyridines through modification of the cyano group.

Macrocyclic Compound Synthesis

Information regarding the specific application of this compound in the synthesis of macrocyclic compounds is not available in the reviewed literature.

Development of Organocatalysts

Information regarding the use of this compound in the development of organocatalysts is not available in the reviewed literature.

Table of Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-pyridinecarbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, highlights the use of NaCl as a catalyst in pyridinecarbonitrile synthesis under reflux conditions, which may improve regioselectivity and yield . Key variables include:

- Catalyst selection : Transition metals (e.g., Pd) or Lewis acids may enhance halogenation efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for dichlorination reactions .

- Temperature control : Reflux (80–120°C) is typical, but lower temperatures may reduce side reactions.

Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/DMF mixtures) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR can confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile C≡N at ~115 ppm) .

- IR : Detect C≡N stretching (~2230 cm) and C-Cl bonds (~550–600 cm) .

- HPLC/MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity analysis (>95%) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 4°C (short-term) or -20°C (long-term) in amber vials to prevent photodegradation .

- Purity assays : Compare HPLC retention times against commercial standards (e.g., >95% purity thresholds) .

- Moisture sensitivity : Use Karl Fischer titration to monitor water content, as nitriles may hydrolyze in humid environments .

Advanced Research Questions

Q. How can derivatives of this compound be designed for targeted biological activity (e.g., enzyme inhibition)?

- Methodology :

- Functional group modifications : Introduce substituents (e.g., amino, thiophene) at the 4-position via Suzuki coupling or nucleophilic aromatic substitution .

- Structure-activity relationship (SAR) : Use computational docking (e.g., AutoDock) to predict binding affinity to targets like PD-L1 .

- Biological assays : Test inhibitory potency in vitro (e.g., IC measurements) and validate with crystallography .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity data across studies?

- Methodology :

- Variable analysis : Compare catalyst purity (e.g., Pd(dppf)Cl vs. Pd(OAc)), solvent grades, and reaction scales .

- Reproducibility protocols : Replicate studies using standardized starting materials (e.g., >97% purity for dichloropyridine precursors) .

- Error sources : Check for side reactions (e.g., hydrolysis of nitrile groups) via LC-MS or NMR (if fluorinated analogs exist) .

Q. What experimental design principles apply to mechanistic studies of this compound’s reactivity?

- Methodology :

- Isotopic labeling : Use -labeled nitriles to track reaction pathways in cross-coupling or cyclization .

- Kinetic studies : Employ stopped-flow spectroscopy to measure rate constants for halogenation or nucleophilic substitution .

- Control experiments : Test solvent effects (e.g., DMF vs. THF) and exclude light/oxygen interference using Schlenk techniques .

Q. What computational modeling approaches are suitable for predicting the electronic properties of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., LUMO localization on nitrile) .

- Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to predict solubility .

- QSAR models : Corrogate Hammett constants (σ) of substituents with reactivity in SNAr reactions .

Q. How can scaling up the synthesis of this compound maintain reproducibility?

- Methodology :

- Process optimization : Use flow chemistry for controlled dichlorination and reduced exothermic risks .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

- Batch consistency : Validate starting material purity via NMR and elemental analysis for each batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.